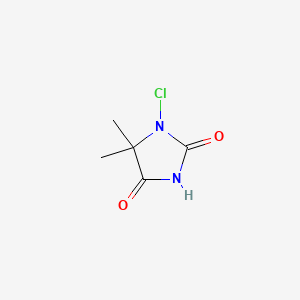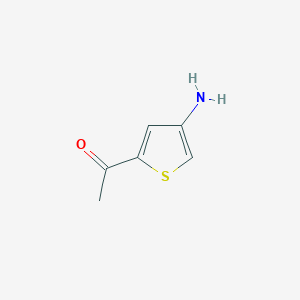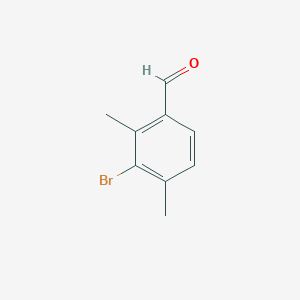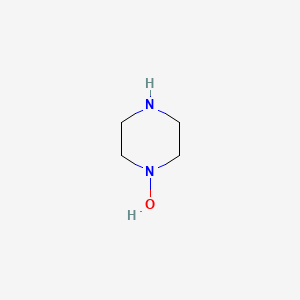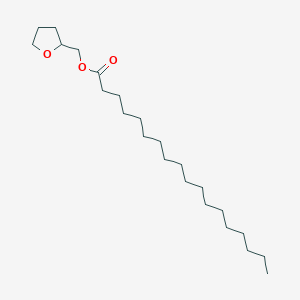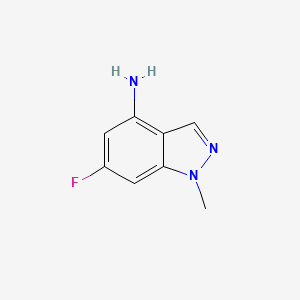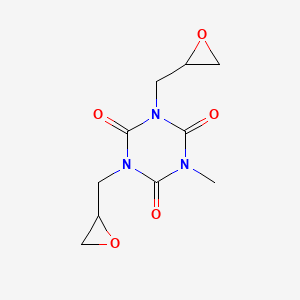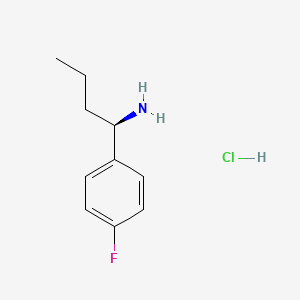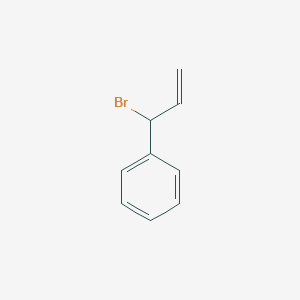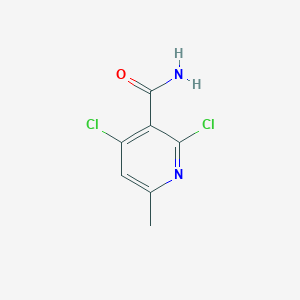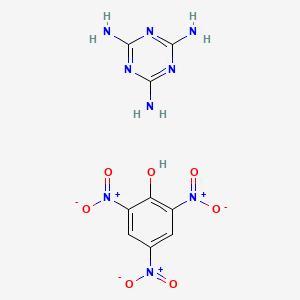
Melamine Picrate
Übersicht
Beschreibung
Melamine Picrate is a crystalline compound characterized by its yellow to orange color. It is formed by the reaction between melamine and picric acid. This compound is known for its high explosive properties and is often used in specific chemical research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Melamine Picrate is synthesized by reacting melamine with picric acid. The reaction typically occurs in an aqueous solution where melamine and picric acid are mixed in stoichiometric amounts. The reaction is exothermic and should be conducted under controlled conditions to prevent any hazardous incidents .
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH. The process usually requires a purification step to obtain the compound in its pure form. This is often achieved through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Melamine Picrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different nitrogen oxides.
Reduction: Reduction reactions can convert this compound into less complex compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield simpler amines .
Wissenschaftliche Forschungsanwendungen
Melamine Picrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Industry: It is used in the production of explosives and other industrial chemicals
Wirkmechanismus
The mechanism by which Melamine Picrate exerts its effects involves its ability to release energy rapidly upon decomposition. This is due to the presence of both melamine and picric acid, which contribute to its high explosive properties. The molecular targets and pathways involved include the rapid release of gases and heat, leading to an explosive reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: Known for its use in the production of plastics and resins.
Picric Acid: Used as an explosive and in the manufacture of dyes.
Melamine Cyanurate: Used as a flame retardant
Uniqueness
Melamine Picrate is unique due to its combination of melamine and picric acid, which gives it distinct explosive properties not found in other similar compounds. This makes it particularly useful in specific industrial and research applications .
Eigenschaften
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C3H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-1-7-2(5)9-3(6)8-1/h1-2,10H;(H6,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZQRRCBDLBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1(=NC(=NC(=N1)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693733 | |
| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70285-40-4 | |
| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


